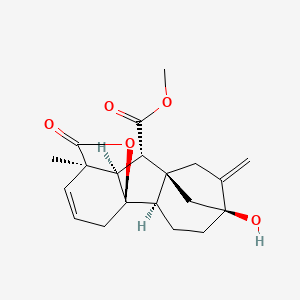

Gibberellin A5 methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gibberellin A5 methyl ester is a derivative of gibberellin A5, a plant hormone belonging to the gibberellin family. Gibberellins are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . This compound is often used in scientific research to study the effects of gibberellins on plant physiology and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A5 methyl ester can be synthesized through several methods. One common approach involves the hydrogenation of this compound-16,17-epoxide with tritium gas, followed by the removal of epoxide oxygen and hydrolysis . Another method includes the hydrogenation of this compound monomesylate with tritium gas, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the use of fermentation processes to produce gibberellin A5, which is then esterified to form the methyl ester. The fermentation process often utilizes fungi such as Gibberella fujikuroi, which naturally produce gibberellins .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the solvolysis of this compound toluene-p-sulphonate is a well-studied reaction .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound.

Reduction: Tritium gas is used for the hydrogenation of this compound.

Substitution: Thionyl chloride and toluene-p-sulphonyl chloride are used for allylic chlorination reactions.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically yield deoxygenated or hydrogenated products.

Substitution: Substitution reactions can produce chlorinated derivatives such as 1β-chlorothis compound.

Scientific Research Applications

Gibberellin A5 methyl ester is widely used in scientific research due to its role in plant growth regulation. Some key applications include:

Plant Physiology: Studying the effects of gibberellins on seed germination, stem elongation, and flowering.

Agriculture: Enhancing crop yield and quality by promoting growth and development.

Biochemistry: Investigating the biosynthesis and metabolism of gibberellins in plants.

Molecular Biology: Understanding the molecular mechanisms of gibberellin signaling pathways.

Mechanism of Action

Gibberellin A5 methyl ester exerts its effects by interacting with specific receptors and signaling pathways in plants. The primary molecular targets are the DELLA proteins, which act as repressors of gibberellin signaling . Gibberellin binding to its receptor leads to the degradation of DELLA proteins, thereby activating downstream signaling pathways that promote plant growth and development . Additionally, gibberellins interact with other plant hormones such as abscisic acid, auxin, ethylene, and cytokinin, creating a complex network of hormone interactions .

Comparison with Similar Compounds

Gibberellin A5 methyl ester is one of many gibberellin derivatives. Similar compounds include:

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to promote plant growth and development.

Gibberellin A4 and A7: Often used in combination to enhance plant growth and flowering.

Gibberellin A20: Another gibberellin derivative used in scientific research.

Uniqueness: this compound is unique due to its specific structure and the distinct biological activities it exhibits. Its methyl ester form allows for easier manipulation in chemical reactions and studies, making it a valuable tool in research .

Properties

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAZKTCYLHEASA-HOWNIQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)